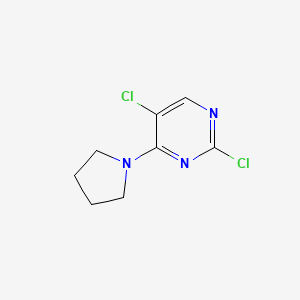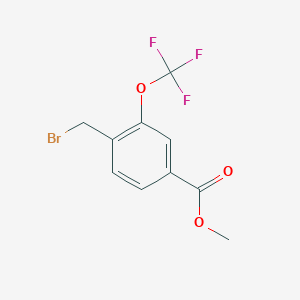![molecular formula C12H15NO5S2 B13986078 Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate CAS No. 78614-29-6](/img/structure/B13986078.png)
Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate is an organic compound with the molecular formula C12H15NO5S2. It is known for its unique structure, which includes a sulfonylcarbamoyl group attached to a propanoate backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate typically involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable carbamate precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonylcarbamoyl intermediate. This intermediate is then reacted with methyl 3-mercaptopropanoate to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results .
化学反応の分析
Types of Reactions
Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carbamoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate involves its interaction with specific molecular targets. The sulfonylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This compound can also modulate signaling pathways by affecting the function of key proteins involved in cellular processes .
類似化合物との比較
Similar Compounds
- Methyl 3-[(4-methylphenyl)sulfonylcarbamoyl]propanoate
- Methyl 3-[(4-methylphenyl)sulfonylcarbamoylthio]propanoate
- Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfinyl]propanoate
Uniqueness
Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate is unique due to its specific sulfonylcarbamoylsulfanyl group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
78614-29-6 |
|---|---|
分子式 |
C12H15NO5S2 |
分子量 |
317.4 g/mol |
IUPAC名 |
methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate |
InChI |
InChI=1S/C12H15NO5S2/c1-9-3-5-10(6-4-9)20(16,17)13-12(15)19-8-7-11(14)18-2/h3-6H,7-8H2,1-2H3,(H,13,15) |
InChIキー |
AFYCJSBLKAVFAR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)SCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-acetyl-8-cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13986010.png)













